4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
914365-66-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-6H,7-9H2,1H3 |
InChI Key |
LRJHJNQTNOMVGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran and Its Analogs
Classical Approaches to Dihydropyran Ring Formation
Classical methods for constructing the dihydropyran ring often rely on fundamental organic reactions that have been established for decades. These include thermal eliminations and sequential reactions like aldol (B89426) additions followed by lactonization.
Thermal Elimination Protocols for Dihydropyran Synthesis
Thermal decomposition studies of dihydropyran compounds, while focused on degradation, provide insight into the stability of the ring system and the reverse reaction, which can be considered a synthetic approach. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogs indicate that these reactions proceed through a concerted, unimolecular, six-membered transition state. nih.gov The decomposition of 3,6-dihydro-2H-pyran yields formaldehyde (B43269) and 1,3-butadiene. acs.org
The activation energy for these elimination reactions is influenced by substituents on the dihydropyran ring. For instance, methyl substituents at positions 2, 4, and 6 have been shown to decrease the activation free energy, thereby facilitating the thermal decomposition. nih.gov This suggests that for the synthesis via the reverse cycloaddition, unsubstituted or specifically substituted precursors might be more favorable under thermal conditions.
Table 1: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives
| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |
| 3,6-dihydro-2H-pyran (DHP) | 196 | Not Specified |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not Specified |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |
| 2-methyl-3,6-dihydro-2H-pyran | 182 | 202 |
| 6-methyl-3,6-dihydro-2H-pyran | 184 | 204 |
Data calculated at the PBE0/6-311+G(d,p) level at 600 K. acs.org
Aldolisation-Lactonization Sequences in Dihydropyranone Formation
A powerful classical strategy for the synthesis of dihydropyranones, which are oxidized analogs of dihydropyrans, involves a sequence of an aldol reaction followed by lactonization. This approach allows for the stereoselective construction of the heterocyclic ring. One such method relies on an aldol-lactonization procedure involving a chiral enolate and an unprotected aldehyde. organic-chemistry.org This sequence is particularly useful for creating elaborate and stereochemically complex hydropyranones. organic-chemistry.org
Another variation involves an oxidative cleavage of a precursor followed by an aldol ring closure to yield enantiopure dihydropyranones. For example, the ozonolysis of a substituted dihydrofuran can generate a key intermediate that, upon treatment with silica (B1680970) gel, undergoes an intramolecular aldol condensation and subsequent dehydration to form the dihydropyranone ring. This method offers flexibility through the potential for various substitutions on the starting materials.
Advanced and Stereoselective Synthetic Routes
More contemporary approaches to the synthesis of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran and its derivatives focus on achieving high levels of stereoselectivity, employing transition-metal catalysis and asymmetric reactions.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for this compound Derivatives
Palladium catalysis is a cornerstone of modern organic synthesis and offers versatile methods for constructing complex molecules, including dihydropyran derivatives. Cascade reactions, which form multiple chemical bonds in a single operation, are particularly efficient. For instance, a palladium(II)-catalyzed cyclization-carbonylation-cyclization coupling reaction can be employed to build complex heterocyclic systems. While not directly applied to this compound in the cited literature, the principles can be extended. Such a reaction could involve the nucleophilic attack of an oxygen atom onto a palladium-activated alkyne, followed by CO insertion and subsequent cyclization.
The efficiency of these catalytic cycles often depends on the regeneration of the active Pd(II) species from Pd(0), which can be achieved using a co-oxidant. Molecular oxygen is considered an ideal terminal oxidant for these systems due to its environmental friendliness. The choice of ligands, precatalysts, and reaction conditions is crucial for controlling the outcome of palladium-catalyzed cross-coupling reactions.
Asymmetric Cycloaddition Reactions (e.g., Oxa-[4+2] Cycloaddition) for Enantioenriched Dihydropyrans
The asymmetric inverse-electron-demand oxa-Diels-Alder (IODA) reaction, a type of oxa-[4+2] cycloaddition, is a highly effective method for synthesizing enantioenriched 3,4-dihydropyrans. This reaction involves the cycloaddition of an electron-poor α,β-unsaturated carbonyl compound with an electron-rich alkene.
To overcome the challenges of low reactivity and enantiocontrol associated with simple α,β-unsaturated aldehydes and nonpolarized alkenes, specific catalysts have been developed. For example, an oxazaborolidinium cation has been shown to catalyze the intermolecular asymmetric IODA reaction between α-bromoacroleins and neutral alkenes, producing dihydropyrans in high yields and with excellent enantioselectivities. This methodology provides a practical route to functionalized dihydropyrans that can serve as precursors for a wide range of other compounds.
Diastereoselective Synthesis of Dihydropyran-4-carboxamides
An efficient and diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. This method is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. organic-chemistry.org A notable feature of this transformation is the quasi-hydrolysis of one of the cyano groups to a carboxamide group, which occurs with high regio- and diastereoselectivity. organic-chemistry.org
The reaction produces a single diastereomer of the 3,4-dihydro-2H-pyran-4-carboxamides, with the substituents at the C2 and C4 positions in a trans configuration, as confirmed by X-ray diffraction. organic-chemistry.org This method allows for variability in the substituents at the 2-, 5-, and 6-positions of the pyran ring by choosing the appropriate starting ketone and aldehyde.
Table 2: Examples of Diastereoselective Synthesis of Dihydropyran-4-carboxamides
| Aldehyde | Ketone Fragment | Product Yield (%) |
| Benzaldehyde | Cyclohexanone | 65 |
| 4-Methylbenzaldehyde | Cyclohexanone | 69 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 68 |
| 2-Naphthaldehyde | Cyclohexanone | 62 |
| Benzaldehyde | Cyclopentanone | 61 |
| Benzaldehyde | Acetone | 57 |
Data adapted from Ievlev et al. (2016).
Environmentally Benign and Catalytic Methods
The development of environmentally friendly and catalytic approaches for the synthesis of this compound and its analogs is a significant area of research. These methods aim to reduce waste, avoid hazardous reagents, and improve reaction efficiency through the use of catalysts. Key strategies include iodine-catalyzed cyclizations, iron-catalyzed reactions, the use of ionic liquids as recyclable reaction media, and the application of metal-organic framework (MOF) nanocatalysts.
Iodine-Catalyzed Cyclization Reactions for Dihydropyran Systems
Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for the synthesis of substituted dihydropyrans. organic-chemistry.org This method offers a practical and mild alternative to traditional protocols that often rely on transition metal catalysts. organic-chemistry.org The reaction can be performed under solvent-free conditions at ambient temperature and atmosphere, aligning with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org
The catalytic activity of molecular iodine in promoting the 6-endo-trig cyclization of a γ-alkenyl ketone is a key step in the formation of the 3,4-dihydro-2H-pyran ring system. vhu.edu.vn Mechanistic studies, supported by density functional theory (DFT) calculations, indicate that the reaction likely proceeds through an enol tautomerization pathway. organic-chemistry.org In this process, iodine enhances the acidity of the enol intermediate, facilitating carbocation formation and subsequent cyclization to yield highly substituted pyrans. organic-chemistry.org
Optimization studies have shown that conducting the reaction neat (without a solvent) significantly improves the yields of dihydropyran products compared to reactions carried out in common organic solvents like acetonitrile (B52724) or ethyl acetate (B1210297). organic-chemistry.org A catalyst loading of 15-20 mol% of iodine is often found to be most effective. vhu.edu.vn
| Substrate Type | Catalyst | Conditions | Product Type | Key Features |
|---|---|---|---|---|
| γ-Alkenyl Ketone | Molecular Iodine (I₂) | Solvent-free, ambient temperature | 3,4-Dihydro-2H-pyran | 6-endo-trig cyclization |
| δ-Alkynyl-β-ketoester | Molecular Iodine (I₂) | Dichloromethane (B109758), room temperature | Iodocyclopentene | 5-endo-dig carbocyclization |
| 2-Alkynylphenol | Molecular Iodine (I₂) / NaHCO₃ | Room temperature | 3-Iodobenzo[b]furan | 5-endo-dig iodocyclization |
Iron-Catalyzed Cyclization of Alkynols to Dihydropyrans
Iron catalysts, being abundant, inexpensive, and possessing low toxicity, offer a sustainable alternative to precious metal catalysts for organic synthesis. Iron(III) chloride (FeCl₃) has been identified as an effective Lewis acid catalyst for the formation of 3,4-dihydro-2H-pyrans. chemrxiv.org This methodology is characterized by its operational simplicity. nih.gov
Mechanistic investigations have revealed that these reactions can proceed through pyran intermediates. nih.gov For example, the iron(III)-catalyzed synthesis of functionalized tetrahydronaphthalenes involves the formation of pyran intermediates which then undergo a Friedel-Crafts alkylation to yield the final products in high yields. nih.gov The reaction of olefinic 1,3-dicarbonyls with ketone C(sp³)–H bonds, catalyzed by iron, can lead to the formation of 2,3-dihydrofurans through an intramolecular 5-endo-trig cyclization. rsc.org While this example leads to a five-membered ring, the principle of iron-catalyzed intramolecular cyclization is applicable to the synthesis of the six-membered dihydropyran ring from appropriate precursors.
A highly diastereoselective iron-catalyzed synthesis of substituted cis-2,6-tetrahydropyrans from ζ-hydroxy allylic derivatives has been described. researchgate.net The high diastereoselectivity is attributed to the FeCl₃·6H₂O-induced epimerization of the initially formed 2-alkenyl 6-substituted tetrahydropyrans. researchgate.net This demonstrates the ability of iron catalysts to control stereochemistry in pyran synthesis.
Furthermore, iron complexes can catalyze the regiodivergent hydrostannation of alkynes, showcasing their versatility in activating alkyne substrates for further transformations. nih.gov An ionic iron-based metal-organic framework has also been utilized as a recyclable catalyst for the syn-selective hydroboration of alkynes. nih.gov These examples of iron-catalyzed alkyne functionalization are relevant to the synthesis of dihydropyrans from alkynol precursors.
Application of Ionic Liquids as Reaction Media in Dihydropyran Synthesis
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.net They can function as both the solvent and the catalyst in organic reactions. ppor.az
The use of Brønsted acid ionic liquids, such as triethylammonium (B8662869) hydrogen sulphate [Et₃NH][HSO₄], has been reported to catalyze the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles with excellent yields and short reaction times under mild, solvent-free conditions. nih.gov The ionic liquid enhances the electrophilicity of the carbonyl carbon of the aldehyde, a key step in the reaction mechanism. nih.gov
Hydrophobic ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) have been shown to be effective media for asymmetric hetero-Diels-Alder reactions to produce dihydropyran derivatives. organic-chemistry.org These reactions often exhibit reactivities and stereoselectivities comparable to those in traditional organic solvents, with the added benefit of catalyst recyclability. organic-chemistry.org In some cases, the reaction is significantly accelerated in the ionic liquid compared to solvents like dichloromethane. organic-chemistry.org
The choice of the ionic liquid can be crucial for the reaction outcome. For instance, in certain Diels-Alder reactions, [Bmim][BF₄] has been found to be more effective than [Bmim][PF₆] in yielding the desired cycloadduct. ppor.az Task-specific ionic liquids, such as [bmim]OH, have also been developed and utilized for the efficient and environmentally benign synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles. tandfonline.com The hydroxyl counter anion of [bmim]OH plays a vital role in these transformations. tandfonline.com
| Ionic Liquid | Reaction Type | Role of Ionic Liquid | Advantages |
|---|---|---|---|
| Triethylammonium hydrogen sulphate [Et₃NH][HSO₄] | Multi-component synthesis of dihydropyrano[2,3-c]pyrazoles | Brønsted acid catalyst | Excellent yields, short reaction times, mild conditions, catalyst reusability |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆) | Asymmetric hetero-Diels-Alder | Reaction medium | Catalyst recycling, accelerated reaction rates |
| [bmim]OH | Synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles | Task-specific catalyst and medium | High yields, short reaction times, ease of recovery and reusability |
Metal-Organic Framework (MOF) Nanocatalysis for Dihydropyran Derivatives
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. oiccpress.com Their high surface area, tunable porosity, and chemical functionality make them promising materials for heterogeneous catalysis. nih.govfrontiersin.org MOF-derived materials can also be used as catalysts, offering improved stability and activity for various organic transformations. sci-hub.st
Novel Tantalum-based MOF (Ta-MOF) nanostructures have been synthesized and employed as recyclable catalysts in the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These Ta-MOF nanocatalysts, with high thermal stability and a large surface area, have demonstrated high catalytic capability, leading to the synthesis of new dihydropyran derivatives with advantages such as high recyclability, shorter reaction times, and higher efficiency. nih.govfrontiersin.org The synthesis of 1,4-dihydropyran derivatives using Ta-MOF involves a multi-component reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate (B1235776) in ethanol (B145695) at room temperature. nih.gov
Similarly, an Fe-MOF@Fe₃O₄ nanocatalyst has been synthesized and applied as a recyclable catalyst for the one-pot synthesis of dihydropyrano[2,3-c]chromenes. frontiersin.org This catalyst showed excellent activity in the reaction of malononitrile, 4-hydroxycoumarin, and various aromatic aldehydes under reflux conditions in water. frontiersin.org
The catalytic activity of MOFs can be attributed to the metal nodes acting as Lewis acid sites, the organic linkers providing specific functionalities, or a synergistic effect between the two. The encapsulation of metal nanoparticles within MOFs can create catalytic nanoreactors with enhanced performance due to the synergistic effect between the nanoparticles and the MOF support. nih.gov Porphyrin-based MOFs have also been investigated as catalysts in oxidation reactions, where the catalysis can occur either on the external surface or within the pores of the MOF, depending on the substrate size. mdpi.com
Chemical Reactivity and Transformation Studies of 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran
Electrophilic and Nucleophilic Reactivity at the Dihydropyran Core
The dihydropyran ring of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran contains an enol ether moiety, which dictates its reactivity. The oxygen atom donates electron density to the double bond, rendering it nucleophilic and susceptible to attack by electrophiles.
Reactions with Nucleophiles (e.g., Organometallic Reagents, Hydrazines)
While the double bond of the dihydropyran is electron-rich, the carbon atoms of the ring can also be susceptible to nucleophilic attack under certain conditions, particularly after activation with an electrophile.
Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can react with dihydropyrans. libretexts.org These reactions often require activation of the dihydropyran ring. For instance, the reaction with an electrophile can generate a carbocation intermediate, which is then attacked by the organometallic reagent. The 4-methoxyphenyl (B3050149) group can influence the regioselectivity of this attack through its electronic effects.
Hydrazines: The reaction of dihydropyran derivatives with hydrazines can lead to a variety of products depending on the reaction conditions and the substitution pattern of both reactants. nih.gov For example, under acidic conditions, hydrazines can react with the enol ether functionality to form hydrazones or can participate in more complex cyclization reactions to yield heterocyclic structures like pyrazolines or pyridazinones. nih.gov The presence of the 4-methoxyphenyl group can influence the reaction pathway and the stability of the resulting products.
Substitution Reactions Involving the Methoxy (B1213986) Group
The methoxy group on the phenyl ring is generally stable. However, under forcing conditions, nucleophilic aromatic substitution could potentially occur, though this is not a common reaction pathway for this type of compound. More typically, reactions will occur at the dihydropyran ring.
Oxidation and Reduction Pathways of the Dihydropyran Ring
The dihydropyran ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.
Oxidation: Photo-oxidation of aryldihydropyrans has been shown to yield products resulting from the cleavage of the dihydropyran ring. rsc.org For instance, the photo-oxidation of 6-p-methoxyphenyl-3,4-dihydro-2H-pyran results in the formation of 4-p-anisoyloxybutyraldehyde. rsc.org The oxidation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) can lead to the formation of 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can isomerize to 5-hydroxymaltol (B89605) and subsequently undergo ring-opening to form ketones and acids. nih.gov
Cycloaddition and Michael Addition Reactions for Dihydropyran Functionalization
The double bond of the dihydropyran ring makes it a suitable participant in cycloaddition and Michael addition reactions, allowing for the construction of more complex cyclic and acyclic systems.
Cycloaddition Reactions: Dihydropyrans can act as dienophiles in Diels-Alder reactions, reacting with dienes to form bicyclic ether structures. The stereoselectivity of these reactions can be influenced by the substituents on the dihydropyran ring. The reaction of 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans with N-phenylmaleimide via a Diels-Alder reaction affords tricyclic products. beilstein-journals.org
Michael Addition Reactions: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound itself is not a typical Michael acceptor, it can be a precursor to compounds that are. For example, oxidation of the dihydropyran ring could introduce a carbonyl group, making it susceptible to Michael addition. Conversely, the electron-rich double bond of the dihydropyran could potentially act as a nucleophile in a Michael-type reaction with a suitable electrophile. Two mild and efficient strategies have been developed for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones by using them as nucleophilic partners in oxa-Michael additions. beilstein-journals.org
Ring-Closing Metathesis (RCM) in Dihydropyran Derivatization
Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the formation of cyclic alkenes. organic-chemistry.org This reaction has been widely used for the synthesis of dihydropyran derivatives. koreascience.krrsc.org The synthesis of 2,6-disubstituted 3,6-dihydro-2H-pyrans can be achieved using RCM of an allyl-O-homoallyl compound with a Grubbs catalyst. koreascience.kr The diastereoselectivity of RCM in the synthesis of dihydropyrans is influenced by the steric demand of substituents on the starting divinyl carbinol moiety. acs.org
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs Catalyst | Allyl-O-homoallyl compound | 2,6-disubstituted 3,6-dihydro-2H-pyran | Not specified | koreascience.kr |
| Grubbs 1st Gen (with ethene) | Prochiral 4-(allyloxy)hepta-1,6-diynes | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Superior results | beilstein-journals.org |
| Grubbs 2nd Gen (without ethene) | Prochiral 4-(allyloxy)hepta-1,6-diynes | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Better yields | beilstein-journals.org |
Carbonyl–Olefin Metathesis and Related Cyclizations
Carbonyl-olefin metathesis has emerged as a significant strategy for the formation of new carbon-carbon double bonds and the construction of complex organic structures. nih.gov This reaction can be used to synthesize dihydropyran derivatives through cyclization strategies. nih.gov The metathesis reaction between carbonyl compounds and olefins can proceed through various mechanisms, including those involving oxetane (B1205548) intermediates formed via Paternò-Büchi cycloadditions, or metal alkylidenes. nih.gov Hydrazine-catalyzed carbonyl-olefin metathesis represents a metal-free alternative. digitellinc.com
Derivatization Strategies and Analog Development of 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran Scaffold
Structure-Directed Derivatization for Enhanced Research Utility
Structure-directed derivatization is a targeted approach that utilizes the understanding of a molecule's structure-activity relationship (SAR) to design and synthesize new analogs with improved or specific research utility. For the 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran scaffold, modifications are typically focused on the methoxyphenyl group, the dihydropyran ring, and the potential for substitution at various positions.
The electronic and steric properties of substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds. For instance, in a study on regioisomeric 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 (COX-2) inhibitors, it was found that a methoxy (B1213986) substituent on a C-6 phenyl ring played a crucial role in the molecule's orientation within the COX-2 binding site. nih.gov This highlights the importance of the methoxy group in the 4-(4-methoxyphenyl) moiety for potential biological interactions.
Derivatization strategies can include:
Modification of the Methoxy Group: Conversion of the methoxy group to other alkoxy groups, a hydroxyl group, or its replacement with bioisosteric alternatives can modulate properties like solubility, metabolic stability, and target binding affinity.
Substitution on the Phenyl Ring: Introduction of various functional groups (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring can alter the electronic landscape and steric profile of the molecule, leading to changes in its biological activity. nih.gov
Functionalization of the Dihydropyran Ring: The double bond in the dihydropyran ring is a key site for chemical modification. Reactions such as epoxidation, dihydroxylation, or hydrogenation can introduce new functional groups and stereocenters, thereby increasing the structural diversity and potential for new biological activities.
These structure-directed modifications are essential for optimizing the properties of the this compound scaffold for specific research applications, such as in the development of new therapeutic agents or molecular probes.
Development of Polyfunctionalized Pyran Analogs
The synthesis of polyfunctionalized pyran analogs from the this compound scaffold allows for the introduction of multiple functional groups, leading to compounds with complex and potentially novel properties. These multi-component reactions are an efficient way to build molecular complexity in a single step. researchgate.net
One common approach involves the reaction of a derivative of the core scaffold with various reagents to introduce new functionalities. For example, a three-component reaction involving an aromatic aldehyde (such as 4-methoxybenzaldehyde, a precursor to the title compound's side chain), malononitrile, and a β-ketoester can yield highly substituted 4H-pyran derivatives. nih.gov While not directly starting from the dihydropyran, this methodology illustrates how the key structural motifs can be incorporated into a polyfunctionalized pyran ring system.
Key strategies for developing polyfunctionalized analogs from the this compound scaffold include:
Ring-opening and Recyclization: The dihydropyran ring can be opened under specific conditions to reveal reactive intermediates that can then be trapped with other reagents to form new, more complex heterocyclic systems.
Diels-Alder Reactions: The double bond within the dihydropyran ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic and polycyclic structures with multiple functional groups.
Cross-coupling Reactions: If the scaffold is modified to include a suitable handle (e.g., a halogen), palladium-catalyzed cross-coupling reactions can be employed to attach a wide variety of substituents.
The development of these polyfunctionalized analogs is crucial for exploring new chemical space and identifying compounds with unique biological or material properties.
Synthesis of Fused Pyran Heterocycles from Dihydropyran Precursors
The this compound scaffold can serve as a precursor for the synthesis of fused pyran heterocycles. These fused systems, where the pyran ring is annulated with another ring, often exhibit distinct biological and chemical properties compared to their monocyclic counterparts.
Several synthetic strategies can be employed to construct fused pyran systems from dihydropyran precursors:
Intramolecular Cyclization Reactions: Functional groups can be introduced onto the dihydropyran scaffold that can then participate in intramolecular cyclization reactions to form a new fused ring. For instance, an intramolecular Heck reaction can be used to construct a fused pyran ring. espublisher.com
Knoevenagel Condensation followed by Electrocyclization: A common route to fused 2H-pyran systems involves a Knoevenagel condensation followed by an oxa-6π-electrocyclization. nih.gov This strategy could be adapted to derivatives of the title compound.
Tandem Reactions: Multi-step reactions can be designed to occur in a single pot, leading to the efficient formation of complex fused heterocycles.
The fusion of a new ring to the dihydropyran core can rigidify the molecule's conformation and introduce new points of interaction for biological targets or for the formation of advanced materials.
Table 1: Examples of Fused Pyran Heterocyclic Systems
| Fused System | Potential Synthetic Precursor from Core Scaffold |
| Pyrano[2,3-c]pyrazole | 6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Pyrano[3,2-c]chromen-2-one | 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one |
| Pyrano[3,2-b]pyran | Dihydropyrano[3,2-b]pyran derivatives |
| Thiopyrano[2,3-b]indole | Thiopyrano[2,3-b]indole derivatives |
Natural Product-Inspired Dihydropyran Modifications
Natural products are a rich source of inspiration for the design of new bioactive molecules. The dihydropyran moiety is a common structural motif in many natural products. nih.gov By applying principles learned from natural product chemistry, the this compound scaffold can be modified to create novel analogs with enhanced biological relevance.
One key strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. researchgate.netdrugdesign.org
Examples of natural product-inspired modifications include:
Glycosylation: The attachment of sugar moieties to the dihydropyran scaffold can improve water solubility and alter biological activity.
Introduction of Chiral Centers: Mimicking the stereochemical complexity of natural products by introducing new chiral centers on the dihydropyran ring can lead to more specific interactions with biological targets.
Scaffold Hopping: The core dihydropyran structure can be replaced with other isosteric heterocyclic systems found in natural products to explore new chemical space while retaining key binding interactions. researchgate.net
By drawing inspiration from the structural diversity of natural products, chemists can design and synthesize novel dihydropyran analogs with a higher probability of possessing interesting biological activities.
Exploratory Library Generation through Dihydropyran Derivatization
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. youtube.com The this compound scaffold is well-suited for the creation of such exploratory libraries due to the presence of multiple points for diversification.
The development of solid-phase synthesis methods utilizing dihydropyran-based linkers has facilitated the construction of combinatorial libraries. nih.gov In this approach, the dihydropyran scaffold can be attached to a solid support, allowing for sequential reactions to be carried out with easy purification.
Key aspects of exploratory library generation include:
Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse compounds that cover a wide range of chemical space.
Parallel Synthesis: Multiple derivatives can be synthesized simultaneously in a parallel fashion, significantly accelerating the drug discovery process.
Scaffold-Based Libraries: A common core scaffold, such as this compound, is used, and a variety of building blocks are attached at different positions to generate a library of analogs.
The generation of exploratory libraries from the dihydropyran scaffold is a critical step in the identification of new lead compounds for drug discovery and other applications.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and ancillary experiments like DEPT-135, a detailed map of the carbon-hydrogen framework of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). For this compound, the spectrum would exhibit characteristic signals for the aromatic, vinylic, allylic, and methoxy (B1213986) protons. The aromatic protons of the p-methoxyphenyl group typically appear as two distinct doublets in the range of δ 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected around δ 3.8 ppm. The protons on the dihydropyran ring would present more complex signals, including a vinylic proton adjacent to the aromatic ring, and multiplets for the methylene (B1212753) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line. The aromatic carbons of the methoxyphenyl group would produce signals between δ 114 and 160 ppm. The carbon of the methoxy group is typically found around δ 55 ppm. The sp² carbons of the double bond within the pyran ring would resonate in the olefinic region (δ 100-140 ppm), while the sp³ hybridized carbons of the ring would appear further upfield.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including the C-4 and the ipso- and para- carbons of the phenyl ring) are absent. This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.
| ¹H NMR (400 MHz, CDCl₃) - Predicted Data | |
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J Hz) |
| 7.35 | d, J = 8.8 |
| 6.88 | d, J = 8.8 |
| 6.05 | m |
| 4.30 | m |
| 3.82 | s |
| 3.90 | m |
| 2.50 | m |
| ¹³C NMR (100 MHz, CDCl₃) - Predicted Data | ||
| Chemical Shift (δ) ppm | Carbon Type (from DEPT-135) | Assignment |
| 159.5 | C (Quaternary) | C-para (Ar) |
| 135.0 | C (Quaternary) | C-4 (Pyran) |
| 130.8 | C (Quaternary) | C-ipso (Ar) |
| 127.0 | CH | C-ortho (Ar) |
| 122.5 | CH | C-5 (Pyran) |
| 114.0 | CH | C-meta (Ar) |
| 68.0 | CH₂ | C-2 (Pyran) |
| 66.5 | CH₂ | C-6 (Pyran) |
| 55.3 | CH₃ | -OCH₃ |
| 28.0 | CH₂ | C-3 (Pyran) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational transitions of molecules. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups. A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch. The C=C stretching vibration of the double bond in the dihydropyran ring and the aromatic ring would appear in the 1610-1650 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. The =C-H stretch for the vinylic and aromatic protons would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene groups would be found just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions, primarily in conjugated systems. The p-methoxyphenyl group acts as a significant chromophore. The presence of the methoxy group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima (λ_max) compared to an unsubstituted benzene ring. The compound is expected to exhibit strong absorption bands in the UV region, likely around 230 nm and 270 nm, corresponding to π → π* transitions within the aromatic system.
| IR Spectroscopy - Predicted Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3020 | =C-H stretch (Aromatic & Vinylic) |
| 2950-2850 | C-H stretch (Aliphatic) |
| 1610 | C=C stretch (Aromatic) |
| 1515 | C=C stretch (Aromatic) |
| 1245 | C-O stretch (Aryl Ether) |
| 1175 | C-O stretch (Aliphatic Ether) |
| 830 | C-H bend (p-disubstituted) |
Mass Spectrometry (MS) Techniques (e.g., GC/MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
Gas Chromatography/Mass Spectrometry (GC/MS): This hyphenated technique first separates volatile compounds in a mixture by GC, after which each compound is introduced into the mass spectrometer for analysis. researchgate.net For a purified sample of this compound, GC/MS would provide a retention time characteristic of the compound under the specific GC conditions and a mass spectrum to confirm its identity. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For C₁₂H₁₄O₂, the calculated exact mass is 190.0994. An HRMS measurement confirming this value provides unambiguous proof of the molecular formula. amazonaws.com
The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. A characteristic fragmentation for dihydropyran rings is a retro-Diels-Alder reaction, which would lead to the formation of specific, stable fragments. Other common fragmentation pathways could include the loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃) from the molecular ion.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For compounds that can be obtained as single crystals, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles.
| X-ray Crystallography - Hypothetical Data | |
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.45 |
| b (Å) | 17.90 |
| c (Å) | 12.01 |
| β (°) | 105.5 |
| Volume (ų) | 1540 |
| Z (molecules/unit cell) | 4 |
| Conformation of Dihydropyran Ring | Half-Chair |
Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthesized compounds. youtube.com
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. pku.edu.cn A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound and solvent system.
Column Chromatography: This is a preparative technique used to purify compounds from mixtures. wiley-vch.de A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent (eluent) or a mixture of solvents is then passed through the column. rsc.org Compounds separate based on their differential adsorption to the stationary phase and solubility in the eluent. For this compound, a non-polar solvent system like a mixture of hexane (B92381) and ethyl acetate (B1210297) would likely be effective for purification. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Hirshfeld Surface Analysis for Intermolecular Interaction Studies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. researchgate.net
For this compound, Hirshfeld analysis would likely show that the crystal packing is dominated by weak, non-covalent interactions. The most significant contributions would come from H···H contacts due to the abundance of hydrogen atoms. nih.gov Other important interactions would include C···H/H···C contacts, often associated with C-H···π interactions between the methylene protons of one molecule and the aromatic ring of another. scirp.org O···H/H···O contacts involving the ether oxygen atoms would also contribute to the stability of the crystal structure.
| Hirshfeld Surface Analysis - Predicted Interaction Contributions | |
| Interaction Type | Percentage Contribution (%) |
| H···H | 55.0 |
| C···H / H···C | 30.5 |
| O···H / H···O | 12.5 |
| C···C | 1.5 |
| Other | 0.5 |
Theoretical and Computational Chemistry Investigations of 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran Systems
Quantum Chemical Calculations (e.g., DFT, B3LYP/6–311 G(d,p)) for Optimized Geometries and Electronic Structure (HOMO-LUMO Gap)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. nih.gov Specifically, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set is frequently employed for the geometry optimization and electronic structure analysis of organic compounds, including pyran derivatives. materialsciencejournal.orgopenaccesspub.org
These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process yields precise data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule. nih.gov These electronic properties help in predicting the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.55 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.90 | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | -4.50 | Describes the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | 1.95 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 5.19 | Quantifies the global electrophilic nature of a molecule. |
Data are representative values for heterocyclic systems calculated using DFT/B3LYP methods and are used for illustrative purposes. researchgate.net
Computational Studies of Thermal Decomposition and Reaction Kinetics
Computational methods are highly effective for studying reaction mechanisms and kinetics, such as the thermal decomposition of 3,6-dihydro-2H-pyran systems. This reaction typically proceeds through a retro-hetero-Diels-Alder mechanism, which is a concerted, unimolecular process. mdpi.com Studies on the parent 3,6-dihydro-2H-pyran and its methylated analogs have been performed using DFT at the PBE0/6-311+G(d,p) level of theory to elucidate the reaction pathway. mdpi.comresearchgate.net
These computational investigations calculate key kinetic and thermodynamic parameters, including the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡), over a range of temperatures. mdpi.com Research has shown that the presence of substituents on the dihydropyran ring can significantly influence the reaction rate. For instance, methyl substituents at various positions were found to decrease the activation free energy, thereby accelerating the decomposition. mdpi.comresearchgate.net It is anticipated that the 4-(4-methoxyphenyl) substituent would similarly modulate the kinetic parameters of the decomposition reaction.
| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ·mol⁻¹) |
|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 214 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 208 | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |
Data adapted from computational studies on dihydropyran decomposition. mdpi.com
Mechanistic Insights through Transition State Analysis via DFT
A primary advantage of computational chemistry is its ability to characterize transient structures like transition states (TS), which are impossible to isolate experimentally. For the thermal decomposition of 3,6-dihydro-2H-pyran systems, DFT calculations are used to locate the six-membered cyclic transition state involved in the concerted retro-hetero-Diels-Alder reaction. mdpi.comresearchgate.net
Analysis of the TS geometry provides profound mechanistic insights. It allows for the examination of the degree of bond-breaking and bond-forming at the peak of the reaction energy barrier. In the case of dihydropyran decomposition, studies have revealed that the transition state is slightly polar. researchgate.net Furthermore, geometric analysis of the TS has shown that the cleavage of the O1–C6 bond is more advanced compared to the breaking of the C2–C3 bond, indicating an asynchronous but still concerted process. researchgate.net Such detailed understanding of the transition state is crucial for explaining the reaction's kinetics and the influence of substituents on the reaction rate.
Molecular Modeling for Ligand-Target Binding Affinity Predictions
Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery for predicting how a small molecule (ligand), such as 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran, might interact with a biological target, typically a protein or enzyme. arxiv.orgresearchgate.net This process involves computationally placing the ligand into the binding site of a target protein to find the most stable binding conformation. arxiv.org
The output of a docking simulation includes a predicted binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. researchgate.net A lower binding energy generally suggests a more potent inhibitor. The simulation also provides a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the binding. nih.gov This information is invaluable for predicting a compound's potential biological activity and for guiding the design of more effective therapeutic agents. nih.gov
| Protein Target | Potential Therapeutic Area | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -7.8 |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | -8.2 |
| Histo-Aspartic Protease (HAP) | Antimalarial | -7.1 |
| Tyrosine Kinase (ErbB) | Anticancer | -6.9 |
Binding affinities are hypothetical values based on typical ranges observed in molecular docking studies for illustrative purposes. arxiv.orgresearchgate.net
Prediction of Biological Activity Profiles using Computational Systems (e.g., PASS)
Computational systems like PASS (Prediction of Activity Spectra for Substances) provide a way to forecast the likely biological activities of a compound based solely on its chemical structure. nih.govbmc-rm.org The PASS algorithm works by comparing the structure of a query molecule against a large database of known biologically active substances and identifying structure-activity relationships. researchgate.net
The result of a PASS prediction is a list of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicities. bmc-rm.orgmdpi.com Each predicted activity is assigned a probability of being active (Pa) and a probability of being inactive (Pi). Typically, activities with Pa values greater than Pi are considered possible, and higher Pa values (e.g., >0.5 or >0.7) indicate a higher likelihood of the compound exhibiting that activity. nih.gov This in silico screening method is highly valuable in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing. genexplain.com
| Predicted Biological Activity | Pa (Probability to be Active) |
|---|---|
| Anti-inflammatory | 0.685 |
| Antifungal | 0.610 |
| CYP2C9 inhibitor | 0.595 |
| Antineoplastic | 0.552 |
| Membrane integrity agonist | 0.490 |
Pa values are representative and for illustrative purposes only, based on the known activities of related chemical scaffolds.
Structure Activity Relationship Sar Studies and Mechanistic Biological Inquiry of 4 4 Methoxyphenyl 3,6 Dihydro 2h Pyran Derivatives
Methodologies for Investigating Structural Requirements for Target Interaction
To elucidate how derivatives of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran interact with their biological targets, researchers employ a combination of computational and experimental techniques. These methodologies are essential for building robust Structure-Activity Relationship (SAR) models.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. Three-dimensional QSAR (3D-QSAR), in particular, helps in understanding the pharmacophoric requirements for inhibition. nih.gov One prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) , which correlates the biological activity of a series of compounds with their steric and electrostatic properties. nih.gov This analysis generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the rational design of more potent analogs.
Molecular docking is another critical computational method. biointerfaceresearch.commdpi.com This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. biointerfaceresearch.com By simulating the binding pose, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comnih.gov For example, docking studies on pyrazole-linked pyran hybrids against the phosphodiesterase 4 (PDE4) enzyme were used to investigate their binding modes and rationalize their anti-inflammatory activity. ekb.eg These simulations provide a structural basis for the observed SAR and help refine compound design. mdpi.com
In Vitro Enzyme Inhibition and Receptor Binding Studies (e.g., Cholinesterase, BACE1, MAO B, Endothelin-A Receptors)
Derivatives containing the pyran moiety have been evaluated against a variety of enzymes and receptors implicated in disease, particularly neurodegenerative disorders.
Cholinesterase and BACE1: In the context of Alzheimer's disease, acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key therapeutic targets. Studies on naphthopyrone glycosides, which contain a fused pyran ring system, have demonstrated significant inhibitory activity against both enzymes. The structure-activity relationships revealed that specific substitutions are crucial for potency. For instance, the presence of a gentiobiosyl moiety on the rubrofusarin (B1680258) scaffold was found to be important for AChE inhibition. In contrast, for BACE1 inhibition, a hydroxyl group at the C-8 position and a glucosyl moiety at the C-6 position of the nor-rubrofusarin core were key determinants of activity.
Table 1: Inhibition of Cholinesterase (AChE) and BACE1 by Naphthopyrone Glycosides
| Compound | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |
|---|---|---|
| Rubrofusarin | 105.11 ± 2.13 | 110.15 ± 2.15 |
| Rubrofusarin 6-O-β-D-glucopyranoside | 148.08 ± 2.09 | 90.18 ± 2.01 |
| Rubrofusarin 6-O-β-D-gentiobioside | 15.94 ± 0.32 | 65.89 ± 1.55 |
| Nor-rubrofusarin 6-O-β-D-glucoside | 86.05 ± 2.01 | 10.31 ± 0.13 |
Monoamine Oxidase B (MAO B): MAO-B is another important target for neurodegenerative diseases. While not direct dihydropyran derivatives, piperazine-substituted chalcones have been identified as potent inhibitors of MAO-B, as well as AChE and BACE-1. These studies highlight the multifactorial therapeutic potential of related molecular scaffolds. Compounds PC10 and PC11, in particular, showed remarkable, reversible, and competitive inhibition of MAO-B.
Table 2: Inhibition of MAO-B, AChE, and BACE-1 by Piperazine-Substituted Chalcones
| Compound | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |
|---|---|---|---|
| PC3 | > 40 | > 10 | 6.72 |
| PC10 | 0.65 | > 10 | 14.9 |
| PC11 | 0.71 | > 10 | 15.3 |
Endothelin-A Receptors: Endothelin receptors, particularly the ET(A) subtype, are involved in vasoconstriction and cell proliferation. nih.gov While extensive research exists on ET(A) antagonists, specific studies detailing the binding of this compound derivatives to these receptors are not prominent in the reviewed literature. However, research into other heterocyclic structures, such as naphthalenesulfonamides and quinolinecarboxylic acids, has identified potent and selective ET(A) receptor antagonists, demonstrating that tailored heterocyclic systems can effectively target this receptor family. nih.govnih.gov
Biochemical Pathway Modulation Studies
The inhibition of specific enzymes by pyran derivatives leads to the modulation of broader biochemical pathways.
Anti-inflammatory Pathways: By inhibiting enzymes like cyclooxygenase-2 (COX-2), certain pyran derivatives can modulate the inflammatory cascade. New heterocyclic compounds that incorporate pyran, pyridine, and pyrazole (B372694) moieties have been synthesized and studied as potential COX-2 inhibitors for inflammation therapy. mdpi.com
Neurotransmitter Pathways: Inhibition of AChE by pyran-related compounds directly impacts the cholinergic pathway by increasing the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease. Similarly, MAO-B inhibition affects dopamine (B1211576) metabolism, which is critical in the treatment of Parkinson's disease.
Cell Cycle and Apoptosis: Certain 4H-pyran derivatives have been investigated for their antiproliferative effects on cancer cells. nih.gov Studies have shown that these compounds can interfere with the cell division cycle, and the underlying mechanisms are often explored through molecular docking simulations in the ATP binding pocket of cyclin-dependent kinase 2 (CDK2). nih.gov
Role as a Protecting Group in Complex Organic Synthesis
Beyond its biological activities, the dihydropyran ring system is a cornerstone of synthetic organic chemistry, where it serves as a versatile protecting group for alcohols and phenols. wikipedia.orgcommonorganicchemistry.com The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acid catalysis forms a tetrahydropyranyl (THP) ether. wikipedia.org
This THP group is exceptionally useful because it is stable under a wide range of reaction conditions, including those involving strongly basic reagents, organometallics, and hydrides. organic-chemistry.org The protection is easily reversed by treatment with dilute acid, which hydrolyzes the ether and regenerates the original alcohol. wikipedia.orgorganic-chemistry.org This strategy is widely used in the multi-step synthesis of complex natural products and pharmaceuticals. Zirconium tetrachloride is one catalyst that has been shown to be effective for both the protection of alcohols with DHP and the subsequent deprotection. tandfonline.com
Insights into Intermolecular Interactions within Biological Systems
The biological activity of this compound derivatives is fundamentally governed by their intermolecular interactions with target proteins. Molecular docking and X-ray crystallography studies provide detailed insights into these interactions.
Key interactions that stabilize the binding of pyran-containing ligands within an active site include:
Hydrogen Bonds: The oxygen atom within the pyran ring can act as a hydrogen bond acceptor, while hydroxyl or amino substituents on the scaffold can act as hydrogen bond donors.
Hydrophobic Interactions: The phenyl and methoxy (B1213986) groups of the 4-(4-methoxyphenyl) substituent can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target enzyme. nih.gov
π-π Stacking: The aromatic phenyl ring is capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which can significantly contribute to binding affinity.
C-H···π Interactions: These are weaker, non-conventional hydrogen bonds where a C-H bond interacts with the electron cloud of an aromatic ring, further stabilizing the ligand-receptor complex.
Docking studies of carpachromene, a compound containing a pyran ring, with enzymes like urease and tyrosinase have demonstrated its ability to fit well within the active sites through these types of significant interactions. nih.gov
Future Research Directions and Translational Potential in Basic Chemical Science
Exploration of Novel Synthetic Methodologies for Diversification
Future research will likely focus on developing more efficient and versatile synthetic routes to access a wider range of functionalized dihydropyrans based on the 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran template. While traditional methods like the hetero-Diels-Alder (HDA) reaction are effective, new strategies are needed to improve atom economy, stereoselectivity, and substrate scope. researchgate.net
Key areas for exploration include:
Organocatalytic One-Pot Reactions: Researchers have developed catalytic routes to produce dihydropyran derivatives from pyruvates and aldehydes under mild, room-temperature conditions. oist.jp These one-pot processes offer high yields and diastereoselectivity, providing a streamlined path to complex molecules that could be adapted for the synthesis of analogs of this compound. oist.jp
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for various cycloaddition reactions to produce 3,4-dihydropyran-2-ones. mdpi.com Future work could adapt these methodologies, which involve activating substrates like α,β-unsaturated aldehydes, for the synthesis of diverse dihydropyran skeletons. mdpi.com
Domino and Cascade Reactions: Titanocene-catalyzed reductive domino reactions have been used to create 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org Similarly, silyl-Prins cyclizations provide a selective method to access disubstituted dihydropyrans. nih.gov Applying such multi-step, single-operation reactions to precursors of this compound could significantly enhance synthetic efficiency.
Development of New Catalytic Systems for Dihydropyran Transformations
The development of novel catalytic systems is crucial for both the synthesis and the subsequent functionalization of the dihydropyran ring. Research is moving beyond traditional catalysts to explore more sustainable, recyclable, and highly selective options.
Promising future directions include:
Metal-Organic Frameworks (MOFs): Novel Tantalum-based MOFs (Ta-MOFs) have been successfully employed as reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives through multicomponent reactions. nih.govfrontiersin.org These catalysts offer high efficiency, short reaction times, and excellent recyclability. nih.govfrontiersin.org
Heterogeneous Lewis Acid Catalysts: Zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) has been used as a recyclable, heterogeneous Lewis acid catalyst for dihydropyran synthesis under solvent-free conditions. ajchem-a.com
Rhenium-Based Catalysts: Rhenium(VII) oxide (Re₂O₇) has been shown to mediate the dehydrative ionization of monoallylic diols to form allylic cations that cyclize into dihydropyran products, often with high stereoselectivity. nih.gov
Ruthenium Carbene Complexes: First and second-generation Grubbs' catalysts, activated with hydride sources, can catalyze olefin metathesis followed by double bond migration to convert allyl ethers into cyclic enol ethers like dihydropyrans. organic-chemistry.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| β-proline (Organocatalyst) | One-pot reaction of pyruvates and aldehydes | Mild conditions, high yield and diastereoselectivity, simple process. | oist.jp |
| Ta-MOF Nanostructures | Multicomponent reaction | High recyclability, short reaction time, high efficiency. | nih.govfrontiersin.org |
| ZrCl₄@Arabic Gum | Multicomponent reaction | Heterogeneous, recyclable, solvent-free conditions. | ajchem-a.com |
| Re₂O₇ | Dehydrative cyclization of diols | Forms products via cationic intermediates, can exhibit high stereoselectivity. | nih.gov |
Advanced Spectroscopic Techniques for Dynamic Process Characterization
While standard techniques like NMR, FT-IR, and mass spectrometry are routinely used to confirm the final structure of dihydropyran derivatives, future research will benefit from the application of advanced spectroscopic methods to study reaction mechanisms and dynamic processes in real-time. nih.govbohrium.com Characterizing transient intermediates and understanding the kinetics of catalytic cycles are essential for optimizing existing reactions and designing new ones. The use of in-situ spectroscopy, such as ReactIR or process NMR, could provide invaluable data on the formation and consumption of species during the synthesis of this compound, allowing for precise control and optimization of reaction conditions.
Expanding the Scope of Computational Modeling for Rational Design
Computational chemistry offers a powerful tool for predicting reactivity, elucidating reaction mechanisms, and rationally designing new derivatives and catalysts. Density Functional Theory (DFT) has already been applied to study the thermal decomposition of dihydropyran molecules, calculating kinetic and thermodynamic parameters and providing a deeper understanding of transition state structures. mdpi.com
Future computational studies on this compound and related structures could focus on:
Mechanism Elucidation: Modeling proposed reaction pathways for novel catalytic transformations to validate experimental hypotheses and identify rate-limiting steps. mdpi.com
Catalyst Design: Simulating the interaction between dihydropyran precursors and different catalysts to predict binding affinities and activation energies, thereby guiding the design of more efficient catalytic systems.
Predicting Properties: Using methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations to predict the physicochemical properties of new dihydropyran derivatives, such as their utility as solvents or material precursors. rsc.org
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Studying thermal decomposition | Calculation of kinetic/thermodynamic parameters, analysis of transition state structures. | mdpi.com |
| COSMO-RS & Molecular Dynamics (MD) | Predicting solvent properties | Screening for potential as alternative green solvents for applications like plastic dissolution. | rsc.org |
| DFT | Investigating cycloaddition reactions | Validating reaction mechanisms and understanding reactivity patterns. | rsc.org |
Fundamental Investigations into the Role of Dihydropyran Scaffolds in Material Science Precursors
The unique chemical structure of the dihydropyran ring makes it an attractive building block for new materials. The double bond within the ring can be exploited for polymerization reactions, and the oxygen heteroatom can impart specific properties such as polarity and hydrogen-bonding capability. Future fundamental studies could investigate this compound as a monomer or a precursor for functional polymers. nih.gov Research in this area may involve using dihydropyran moieties as linkers in solid-phase synthesis or as foundational scaffolds for creating larger, well-defined molecular architectures. nih.govmdpi.com For example, polymer-bound 3,4-dihydro-2H-pyran-2-methanol is already used as a resin in chemical synthesis.
Identification of Novel Biological Targets for Mechanistic Study
Many dihydropyran derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com However, for many of these compounds, the precise molecular targets and mechanisms of action remain unknown. A significant future direction is the use of derivatives like this compound in chemical biology studies to identify and validate novel protein targets. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies could be employed to uncover the specific biomolecular interactions responsible for their observed biological effects. Elucidating these mechanisms is a critical step in translating the potential of this chemical scaffold into rationally designed therapeutic agents.
Q & A
Q. What are the common synthetic routes for 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via diastereoselective copper(II)-bisphosphine-catalyzed oligomerization (e.g., using 3,5-dimethylhex-5-en-1-ol and p-toluidine) . Key parameters include:
- Catalyst choice (e.g., L3 ligand system).
- Reaction time (typically 24–48 hours under inert atmosphere).
- Temperature (60–80°C in anhydrous THF).
Yields range from 65–72%, with purity confirmed by 1H/13C NMR (δ 1.2–5.8 ppm for pyran protons) and MS (EI: m/z 286 [M⁺]) . Alternative methods include acid-mediated epoxide rearrangements (Bi(OTf)₃ or TfOH) with halobenzyl oxiranes, achieving cis-selectivity (dr > 9:1) .
Q. How is the structural configuration of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the compound’s benzoate derivative (C₂₀H₁₈O₅) crystallizes in the monoclinic P2₁/c space group, with bond lengths (C–O: 1.43 Å) and angles (C–C–C: 112°) confirming the dihydro-2H-pyran ring . NMR spectroscopy (e.g., coupling constants J = 6–8 Hz for adjacent protons) and IR (C–O stretch at 1720 cm⁻¹) further validate the structure .
Advanced Research Questions
Q. What strategies are employed to control diastereoselectivity in the synthesis of substituted 3,6-dihydro-2H-pyrans?
- Methodological Answer : Diastereoselectivity is achieved through:
- Chiral catalysts : Copper(II)-bisphosphine systems induce axial chirality, favoring transannular cyclization (e.g., 72% ee for compound 72) .
- Steric effects : Bulky substituents (e.g., 4-bromobenzyl in 3l) guide ring closure via chair-like transition states .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving selectivity .
Q. How do computational methods aid in understanding the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) predict:
- Transition states : Activation energy (ΔG‡ ≈ 25 kcal/mol) for epoxide ring-opening .
- Electrostatic potential maps : Highlight nucleophilic sites (e.g., C3 position) prone to electrophilic attack .
Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes) .
Q. What are the key challenges in optimizing reaction purity, and how are they addressed?
Q. How do substituents on the phenyl ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituents alter electronic and steric profiles :
- Electron-withdrawing groups (e.g., 4-Br in 3l): Increase ring strain (evidenced by upfield ¹H NMR shifts δ 6.8 → 7.2 ppm) and reduce solubility .
- Electron-donating groups (e.g., 4-OCH₃): Enhance stability via resonance (λmax = 265 nm in UV-Vis) .
Hammett plots correlate σ values with reaction rates (ρ = +1.2 for acid-catalyzed rearrangements) .
Comparative Analysis & Contradictions
Q. Why do different catalytic systems yield divergent stereochemical outcomes in dihydro-2H-pyran synthesis?
- Methodological Answer :
- Copper(II)-bisphosphine catalysts favor endo-trig cyclization due to π-backbonding with alkenes .
- Brønsted acids (TfOH) promote carbocation rearrangements , leading to cis-dominant products via SN1 mechanisms .
Contradictions arise from differing transition states: Chair-like (steric control) vs. boat-like (electronic control) .
Q. How can conflicting NMR data for similar dihydro-2H-pyrans be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
